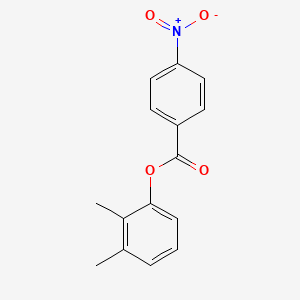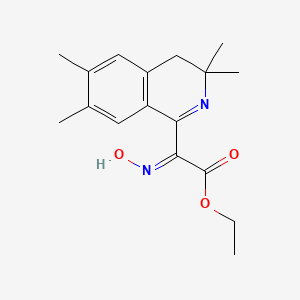![molecular formula C26H22O6 B6037861 propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B6037861.png)
propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as PAC, is a synthetic compound that has gained significant attention in the field of scientific research. PAC is a derivative of coumarin that exhibits a wide range of biological activities.
作用機序
The mechanism of action of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its ability to modulate various signaling pathways in cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit lipid peroxidation in cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of using propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate in lab experiments is its high solubility in water, which makes it easy to administer to cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is its relatively low potency compared to other compounds.
将来の方向性
There are several future directions for the study of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate. One area of research is the development of more potent derivatives of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate that exhibit enhanced biological activities. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate in vivo. Furthermore, the potential use of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders, warrants further investigation.
Conclusion
In conclusion, propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that exhibits a wide range of biological activities. The synthesis of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves the reaction of 4-hydroxycoumarin with 4-biphenylylboronic acid in the presence of palladium catalyst and base. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its ability to modulate various signaling pathways in cells. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to exhibit several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis. Although there are some limitations to the use of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate in lab experiments, its potential as a therapeutic agent warrants further investigation.
合成法
The synthesis of propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves the reaction of 4-hydroxycoumarin with 4-biphenylylboronic acid in the presence of palladium catalyst and base. This reaction leads to the formation of 3-(4-biphenylyloxy)-4-hydroxycoumarin, which is then esterified with propyl chloroacetate in the presence of base to yield propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate.
科学的研究の応用
Propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. propyl {[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
propyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-2-14-29-25(27)17-30-21-12-13-22-23(15-21)31-16-24(26(22)28)32-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-13,15-16H,2,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMMNYDIGPEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)
![{1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6037802.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6037806.png)


![ethyl 5-(aminocarbonyl)-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B6037814.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)
![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6037823.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6037828.png)
![(2,4-dimethoxyphenyl)[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6037833.png)
![5-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6037838.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6037859.png)
![2-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B6037868.png)